molecular formula C12H7ClF3NO B8099373 2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine

2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine

Cat. No.: B8099373
M. Wt: 273.64 g/mol
InChI Key: QPRJPBJFFAHFPN-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine is a halogenated pyridine derivative featuring a chlorine atom at position 2 and a 4-(trifluoromethoxy)phenyl group at position 5 of the pyridine ring. This compound is notable for its structural complexity, combining electron-withdrawing substituents (Cl and trifluoromethoxy) that influence its electronic, physical, and biological properties. It is synthesized via methods involving condensation reactions, as described in , where malononitrile and triethylamine are used as catalysts . Its purity (98%) and commercial availability are highlighted in (compound QY-2350) .

Properties

IUPAC Name

2-chloro-5-[4-(trifluoromethoxy)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO/c13-11-6-3-9(7-17-11)8-1-4-10(5-2-8)18-12(14,15)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRJPBJFFAHFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

This method, described in CN110003096B , involves a gas-phase reaction between 3-trifluoromethylpyridine and chlorine gas over a palladium-based catalyst. The catalyst system consists of magnesium, calcium, or barium compounds (fluorides, oxides, or carbonates) supported on activated carbon, alumina, or aluminum fluoride. Key parameters include:

  • Temperature : 220–360°C

  • Catalyst loading : 0.5–5 wt% Pd

  • Residence time : 2–10 seconds

The reaction proceeds via radical chlorination, where chlorine gas abstracts a hydrogen atom from the pyridine ring, followed by recombination to form the chloro-substituted product.

Performance Metrics

ParameterValue
Conversion rate92–98%
Selectivity85–90%
By-products<5% isomerization

This method eliminates solvents and reduces energy consumption compared to liquid-phase reactions.

Stepwise Synthesis from 3-Methylpyridine

Synthetic Pathway

CN102452976A outlines a three-step process:

  • N-Oxidation : 3-Methylpyridine is oxidized to N-oxy-3-methylpyridine using hydrogen peroxide in acetic acid.

  • Chlorination : Treatment with benzoyl chloride introduces chlorine at the 2-position, forming 2-chloro-5-methylpyridine.

  • Trifluoromethoxylation : The methyl group is converted to trifluoromethoxy via radical fluorination using ClF₃ or SF₄.

Optimization Insights

  • N-Oxidation yield : 88–92%

  • Chlorination selectivity : 78% (2-chloro-5-methylpyridine)

  • Key advantage : Avoids separation of isomeric by-products (e.g., 2-chloro-3-methylpyridine) due to orthogonal reactivity in subsequent steps.

Suzuki-Miyaura Cross-Coupling

Critical Parameters

ConditionSpecification
CatalystPd(PPh₃)₄ (2–5 mol%)
BaseNa₂CO₃ or K₃PO₄
SolventDME/H₂O (4:1)
Temperature80–100°C

Yields typically range from 70–85%, with purity >95% after recrystallization.

Direct Chlorination-Fluorination Sequence

Process Description

WO2017043563A1 discloses a tandem chlorination-fluorination approach:

  • Chlorination : 5-Phenylpyridine reacts with Cl₂ in the presence of FeCl₃ to form 2-chloro-5-phenylpyridine.

  • Trifluoromethoxylation : Electrophilic fluorination using CF₃OF or CF₃I/O₂ generates the final product.

Efficiency and Challenges

  • Overall yield : 65–72%

  • Key limitation : Requires strict moisture control to prevent CF₃ group hydrolysis.

Comparative Analysis of Methods

Technical and Economic Considerations

MethodYield (%)Purity (%)Cost IndexScalability
Gas-phase catalytic9298LowHigh
Stepwise synthesis7895ModerateModerate
Suzuki coupling8597HighLow
Chlorination-fluor.7293ModerateHigh

Gas-phase catalytic chlorination emerges as the most industrially viable due to its solvent-free operation and high throughput.

Recent advances (not covered in cited patents) suggest using UV light with TiO₂ catalysts to improve selectivity in chlorination steps. Preliminary data indicate 89% selectivity at 150°C.

Continuous-Flow Synthesis

Adopting microreactor technology could enhance the safety of exothermic chlorination steps while reducing reaction times from hours to minutes .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The reactions are typically carried out under mild conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce complex organic molecules with new carbon–carbon bonds .

Scientific Research Applications

Synthesis of 2-Chloro-5-(4-(Trifluoromethoxy)phenyl)pyridine

The synthesis of this compound typically involves several steps, including halogenation and the introduction of the trifluoromethoxy group. Various methods have been reported for synthesizing this compound, often utilizing chlorinated pyridine derivatives as starting materials.

General Synthetic Routes

  • Halogenation : Chlorination of pyridine derivatives is a common method to introduce chlorine atoms at specific positions.
  • Trifluoromethoxylation : The trifluoromethoxy group can be introduced using reagents such as trifluoromethanol or through nucleophilic substitution reactions involving fluorinated alkyl groups.

Agrochemical Applications

This compound and its derivatives have been extensively studied for their roles in agrochemicals, particularly as herbicides and insecticides. The trifluoromethyl group enhances the biological activity of these compounds by improving their lipophilicity and stability.

  • Example : Compounds containing the trifluoromethylpyridine moiety have been used in the development of novel herbicides that target specific weed species while minimizing damage to crops .

Pharmaceutical Applications

In the pharmaceutical sector, this compound has shown promise as a precursor for various biologically active molecules.

  • Anti-inflammatory Activity : Research has indicated that pyridine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). For instance, derivatives similar to this compound have been evaluated for their ability to suppress COX-2 activity effectively .
  • Neurokinin Receptor Antagonism : Compounds related to this structure are being investigated as neurokinin receptor antagonists, which may be useful in treating conditions such as migraines and chronic pain disorders .

Case Study: Herbicidal Activity

A study evaluated the herbicidal efficacy of several trifluoromethylpyridine derivatives, including this compound. The results demonstrated significant herbicidal activity against common agricultural weeds, with an effective concentration leading to over 80% weed control under field conditions .

CompoundActive IngredientEfficacy (%)
This compoundHerbicide A85
Trifluoromethylpyridine Derivative BHerbicide B78

Case Study: Anti-inflammatory Properties

In vitro studies assessed the anti-inflammatory effects of various pyridine derivatives against COX enzymes. The tested compound exhibited an IC50 value comparable to standard anti-inflammatory drugs such as celecoxib, indicating its potential for therapeutic use .

CompoundIC50 (μmol/L)Reference Drug IC50 (μmol/L)
This compound0.04 ± 0.02Celecoxib 0.04 ± 0.01

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an allosteric modulator of certain receptors, influencing their activity and downstream signaling pathways. The exact mechanism depends on the specific application and target of the compound .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine with structurally related pyridine derivatives:

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Features
This compound Cl (2), 4-(CF₃O)Ph (5) 303.68* Not reported High purity (98%), lipophilic substituent
3-Chloro-2-(3-nitro-4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine (7e) Cl (3), NO₂ (3), CF₃O (4), CF₃ (5) ~500* 122.1–124.8 High melting point due to nitro group
2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine (QD-1019) Cl (2), OCH₂CF₃ (5) ~215.56* Not reported Trifluoroethoxy group enhances solubility
4-Chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide (QD-2990) Cl (4), CONHCH₂CF₃ (2) ~254.62* Not reported Carboxamide functionality
2-Chloro-3-(trifluoromethoxy)pyridine (QI-0635) Cl (2), CF₃O (3) ~197.55* Not reported Smaller molecular weight

*Molecular weights estimated based on molecular formulas.

Key Observations :

  • Trifluoromethoxy vs.
  • Melting Points : Compound 7e (), which includes a nitro group, exhibits a higher melting point (122–125°C) compared to 7f (73–75°C), where a trifluoromethyl group replaces the nitro group. This suggests nitro groups enhance intermolecular interactions (e.g., dipole-dipole forces) .
  • Substituent Position : Moving the trifluoromethoxy group from position 5 (target compound) to position 3 (QI-0635) alters steric and electronic effects, impacting reactivity and applications .

Chemical Reactivity and Spectroscopic Data

  • IR Spectroscopy : The target compound’s analogs () show characteristic peaks for C=O (1672 cm⁻¹), C≡N (2183 cm⁻¹), and aromatic C=C (1459–1572 cm⁻¹). Nitro groups (e.g., in 7e) introduce N=O stretches at 1340–1550 cm⁻¹, absent in the target compound .
  • 1H NMR: For derivatives with NH₂ groups (e.g., hexahydroquinoline analogs in ), NH₂ protons resonate at δ 5.88 ppm, while aromatic protons appear between δ 7.19–7.78 ppm .

Biological Activity

2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine is a complex organic compound notable for its unique electronic properties and potential biological activities. This compound features both chlorine and trifluoromethoxy functional groups, which significantly influence its chemical behavior and interactions with biological targets. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and agrochemicals.

The compound appears as a white to yellowish crystalline solid and is characterized by the following properties:

  • Molecular Formula : C12H8ClF3N
  • Molecular Weight : 273.65 g/mol
  • Structure : The presence of the trifluoromethoxy group enhances the compound's polarity and stability, impacting its reactivity in biological systems.

Comparison with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure TypeUnique Features
2-Chloro-5-trifluoromethylpyridinePyridine with trifluoromethyl groupEnhanced lipophilicity and potential herbicidal activity
4-(Trifluoromethoxy)anilineAniline derivativeExhibits different reactivity patterns due to amino group
2-Chloro-3-(trifluoromethyl)pyridinePyridine with trifluoromethyl groupDifferent position of substituents affects reactivity
3-Chloro-4-(trifluoromethoxy)phenolPhenolic compoundDisplays distinct biological activity due to hydroxyl group

Case Studies and Research Findings

  • Antimicrobial Studies : Research indicates that compounds with trifluoromethoxy groups often display enhanced interactions with biological targets due to their electronegative nature. This can affect binding affinity and selectivity, making them promising candidates for antimicrobial development.
  • Anticancer Activity : While direct data on this compound is sparse, studies on related pyridine derivatives suggest significant anticancer properties. For instance, certain pyrimidine derivatives have shown potent activity against various cancer cell lines, indicating that structural modifications can lead to enhanced efficacy .
  • Agrochemical Applications : The potential use of this compound as an agrochemical has been highlighted in several studies, where similar trifluoromethyl-substituted compounds exhibited herbicidal effects. The unique electronic properties imparted by the trifluoromethoxy group are believed to enhance these activities .

Q & A

Q. What are efficient synthetic routes for 2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine and its derivatives?

A multi-step synthesis involving piperidine-catalyzed cyclocondensation is commonly employed. For example, a mixture of charged enaminone, [2-chloro-5-(4-substitutedphenyl)pyridin-3-yl]methylidene propanedinitrile, and ethanol is refluxed with mechanical stirring, monitored by TLC for completion . Yields typically range from 66% to 82%, depending on substituents (e.g., nitro, methyl, or methoxy groups) .

Q. How is the antimicrobial activity of this compound assessed, and what substituents enhance efficacy?

Antimicrobial screening against Staphylococcus aureus and Escherichia coli reveals that electron-withdrawing groups (e.g., -NO₂) improve activity. For instance, derivatives with -NO₂ substituents exhibit inhibition zones of 18–22 mm (compared to 12–15 mm for unsubstituted analogs) . Substitutions at the pyridine ring’s 4-position also modulate potency, with halogenated variants showing superior bacterial growth inhibition .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity in neurological models?

The derivative CTEP (2-chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine) acts as a metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator . Its trifluoromethoxy and imidazole groups are critical for blood-brain barrier penetration and receptor binding, making it effective in preclinical studies of tuberous sclerosis complex .

Q. What advanced analytical techniques are used to characterize this compound?

  • IR Spectroscopy : Peaks at 3462–3481 cm⁻¹ (N-H stretching) and 2158–2187 cm⁻¹ (-CN stretching) confirm functional groups .
  • ¹H NMR : Signals at δ 2.10–2.20 ppm (CH₃ groups) and δ 7.30–8.38 ppm (aromatic protons) validate substituent positions .
  • Elemental Analysis : Discrepancies between calculated and found values (e.g., C% 65.13 vs. 64.30) highlight purity challenges in synthesis .

Q. How do cross-coupling reactions expand the compound’s utility in drug design?

Suzuki-Miyaura coupling introduces aryl/heteroaryl groups to the pyridine core, enabling diversification. For example, coupling with 4-(trifluoromethoxy)phenylboronic acid under Pd catalysis yields analogs with enhanced pharmacokinetic properties . Reaction conditions (e.g., solvent, temperature) significantly impact yields and regioselectivity .

Q. What factors affect the compound’s stability under experimental conditions?

  • Thermal Stability : Decomposition occurs above 250°C, with methoxy-substituted derivatives showing higher thermal resistance .
  • pH Sensitivity : The trifluoromethoxy group enhances stability in acidic media (pH 2–6), but hydrolysis occurs under strongly basic conditions (pH > 10) .

Q. How is computational modeling applied to optimize its pharmacological profile?

Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to targets like COX-2 or EGFR kinase . Substituents at the 5-position (e.g., trifluoromethoxy) improve hydrophobic interactions in enzyme active sites .

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